

Unveiling the Molecular Architecture of Bielschowskysin: A Spectroscopic and Crystallographic Guide

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Compound of Interest

Compound Name: *Bielschowskysin*

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A comprehensive technical guide providing in-depth spectroscopic and crystallographic data of the complex marine natural product, **Bielschowskysin**, has been compiled for researchers, scientists, and drug development professionals. This guide offers a centralized resource of the critical structural data and experimental methodologies essential for future research and development endeavors targeting this potent antimalarial and cytotoxic agent.

Bielschowskysin, a diterpenoid isolated from the Caribbean gorgonian octocoral *Pseudopterogorgia kallos*, possesses a highly intricate and unprecedented molecular structure. [1] Its unique hexacyclic framework, based on a tricyclo[9.3.0.0_{2,10}]tetradecane ring system, and dense stereochemical complexity have made it a compelling target for synthetic chemists and a subject of significant biological interest.[1] The definitive elucidation of its structure was achieved through a combination of advanced spectroscopic techniques and single-crystal X-ray diffraction analysis.[1]

This guide presents the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data, alongside a summary of the key X-ray crystallographic parameters. Detailed experimental protocols for both analytical techniques are also provided to ensure reproducibility and facilitate further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural intricacies of **Bielschowskysin** were extensively probed using a suite of one- and two-dimensional NMR experiments. The following tables summarize the assigned ¹H and ¹³C chemical shifts, coupling constants, and key correlations.

Table 1: ¹H and ¹³C NMR Data for **Bielschowskysin** in CDCl₃

Position	^{13}C (δ , mult)	^1H (δ , mult, J in Hz)	^1H - ^1H COSY	HMBC	NOESY
1	176.9, C				
2	81.3, CH	5.48, d (5.0)	H-3	C-1, C-3, C-4, C-11, C-12, OAc	H-3, H-12
3	47.9, CH	2.87, m	H-2, H-4	C-1, C-2, C-4, C-5, C-11	H-2, H-4, H-11 β
4	41.5, CH	2.45, m	H-3, H-5	C-2, C-3, C-5, C-6, C-11	H-3, H-5 α
5	35.9, CH_2	2.35, m (α); 2.15, m (β)	H-4, H-5 β (α); H-5 α (β)	C-3, C-4, C-6, C-7	H-4, H-5 β (α); H-5 α , H-6 (β)
6	49.8, C				
7	86.8, C				
8	108.9, CH	5.95, s	C-6, C-7, C-9, C-10, C-14	H-14, H-17	
9	79.9, C				
10	148.9, C				
11	48.5, CH_2	2.65, dd (14.0, 4.5) (α); 2.05, dd (14.0, 11.5) (β)	H-11 β (α); H-11 α (β)	C-2, C-3, C-4, C-10, C-12	H-3, H-11 β (α); H-11 α , H-12 (β)
12	72.1, CH	4.85, d (11.5)	H-11 β	C-2, C-10, C-11, C-13	H-2, H-11 β , H-13
13	72.9, CH	4.15, d (8.0)	H-12	C-11, C-12, C-14, C-15	H-12, H-14, H-15
14	82.1, C				
15	141.9, C				

16	114.9, CH ₂	5.10, s (a); 4.95, s (b)	C-14, C-15	H-17
17	21.1, CH ₃	1.85, s	C-8, C-9, C-10	H-8
18	21.5, CH ₃	1.25, s	C-6, C-7, C-8	H-5 β
19	17.5, CH ₃	1.15, s	C-6, C-7, C-18	H-5 β
20	170.5, C (OAc)			
21	21.2, CH ₃ (OAc)	2.10, s	C-20	
OH-9	3.55, s	H-17		
OH-14	3.85, s	H-13, H-15		

Data obtained from Marrero et al., Org. Lett. 2004, 6, 1661-1664.

X-ray Crystallographic Data

The absolute stereochemistry and the complex three-dimensional arrangement of **Bielschowskysin** were unequivocally established by single-crystal X-ray diffraction.

Table 2: Summary of X-ray Crystallographic Data for **Bielschowskysin**

Parameter	Value
Empirical formula	C ₂₂ H ₂₆ O ₉
Formula weight	434.43
Crystal system	Orthorhombic
Space group	P2 ₁ 2 ₁ 2 ₁
a (Å)	11.234(2)
b (Å)	13.456(3)
c (Å)	14.567(3)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	2200.1(8)
Z	4
Density (calculated) (Mg/m ³)	1.311
Absorption coefficient (mm ⁻¹)	0.103
F(000)	920
Crystal size (mm ³)	0.30 x 0.25 x 0.20
Theta range for data collection (°)	2.11 to 28.28
Reflections collected	16423
Independent reflections	4871 [R(int) = 0.0345]
Final R indices [I>2sigma(I)]	R1 = 0.0457, wR2 = 0.1102
R indices (all data)	R1 = 0.0576, wR2 = 0.1178
Goodness-of-fit on F ²	1.041

Crystallographic data for **Bielschowskysin** can be obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number CCDC 229227.

Experimental Protocols

NMR Spectroscopy

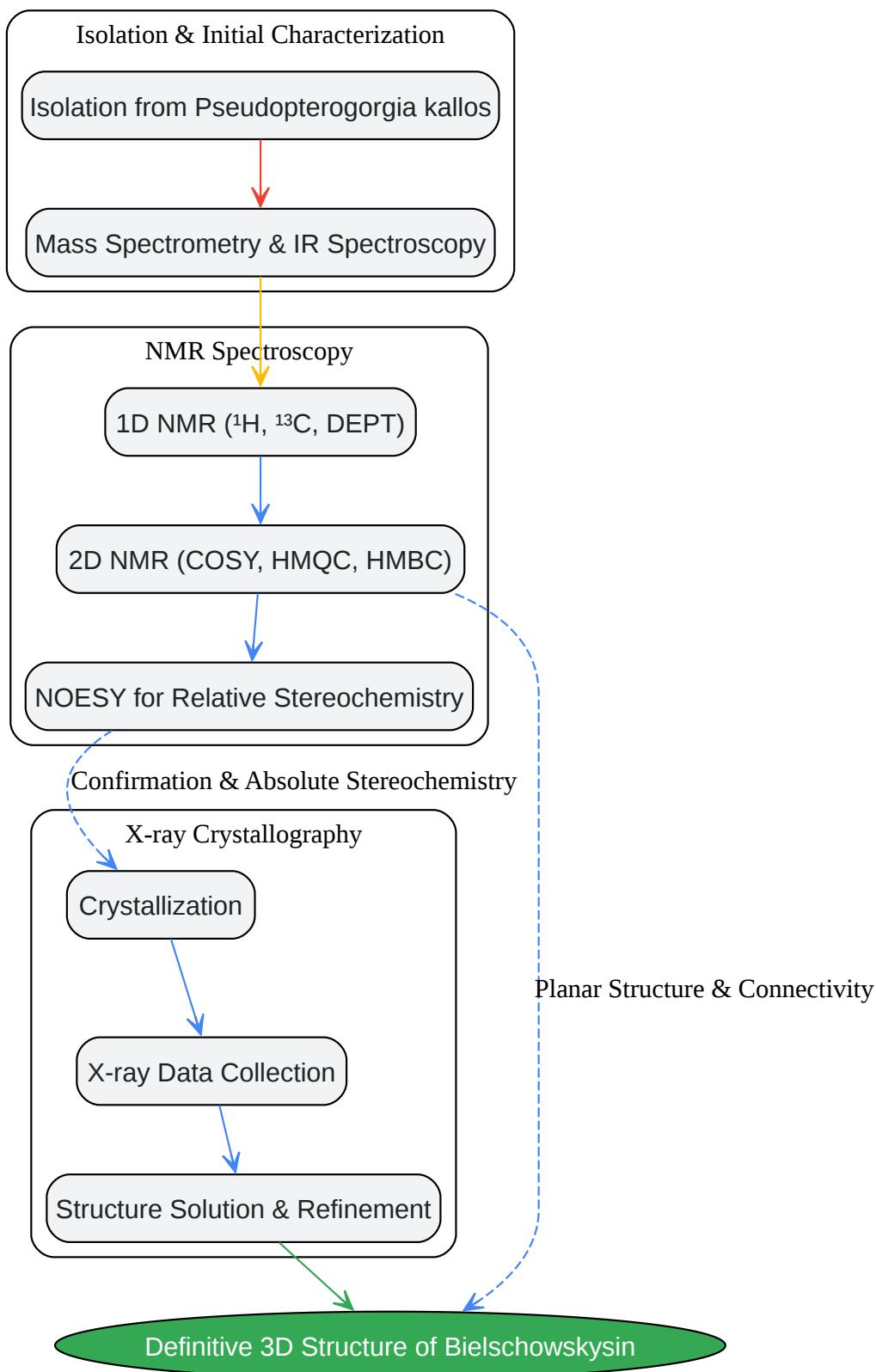
^1H and ^{13}C NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts were referenced to the residual solvent signals of CDCl_3 (δH 7.26 and δC 77.0). Standard Bruker pulse sequences were utilized for COSY, HMQC, HMBC, and NOESY experiments.

X-ray Crystallography

Colorless single crystals of **Bielschowskysin** were grown by slow evaporation from a mixture of ethyl acetate and methanol.^[1] X-ray diffraction data were collected on a Bruker SMART APEX CCD diffractometer using graphite-monochromated $\text{Mo K}\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$). The structure was solved by direct methods and refined by full-matrix least-squares on F^2 .

Structural Elucidation Workflow

The following diagram illustrates the logical workflow from the isolation of **Bielschowskysin** to its complete structural determination.

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References

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